Amyloid beta-protein (10-35) is a truncated form of the amyloid beta peptide, which is a critical component in the pathophysiology of Alzheimer's disease. The full-length amyloid beta peptides, primarily amyloid beta-protein (1-40) and amyloid beta-protein (1-42), are derived from the proteolytic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase. The 10-35 fragment serves as a useful model for studying the aggregation and fibrillation properties of amyloid beta peptides, as it retains essential structural features relevant to the formation of amyloid fibrils.
Amyloid beta-protein (10-35) is synthesized from the larger amyloid precursor protein through enzymatic cleavage. This peptide retains significant biological activity and structural characteristics that are crucial for understanding the aggregation processes associated with Alzheimer's disease. It has been used in various studies to elucidate the molecular mechanisms underlying amyloid formation and neurotoxicity.
Amyloid beta-protein (10-35) falls under the classification of neurotoxic peptides and is categorized within the broader family of amyloid beta peptides. These peptides are known for their propensity to aggregate into insoluble fibrils, which are a hallmark of Alzheimer's disease pathology.
The synthesis of amyloid beta-protein (10-35) can be achieved through solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of amyloid beta-protein (10-35) consists predominantly of a parallel beta-sheet configuration when aggregated. This structure is critical for its role in forming fibrils associated with Alzheimer's disease.
Amyloid beta-protein (10-35) undergoes self-assembly into fibrils through intermolecular interactions, primarily hydrogen bonding between peptide chains.
The mechanism by which amyloid beta-protein (10-35) exerts its effects involves its aggregation into fibrils that can disrupt neuronal function and promote neurodegeneration.
Amyloid beta-protein (10-35) serves as an important model compound in neuroscience research, particularly in studies related to Alzheimer's disease. Its applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3